molecular formula C5H12ClNO3 B570453 (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride CAS No. 943654-96-4

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride

Cat. No.: B570453
CAS No.: 943654-96-4
M. Wt: 169.605
InChI Key: UFMGWJYGVSOBAG-WCCKRBBISA-N
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Description

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of various pharmaceuticals and biologically active compounds. The compound is known for its role in the development of drugs that target specific molecular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride typically involves the esterification of (S)-2-amino-4-hydroxybutanoic acid. This reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and metabolic conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-amino-4-hydroxybutanoate
  • Ethyl 2-amino-4-hydroxybutanoate

Uniqueness

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is unique due to its specific chiral configuration and functional groups. This uniqueness allows it to interact with biological molecules in a highly specific manner, making it valuable in drug development and biochemical research.

Properties

IUPAC Name

methyl (2S)-2-amino-4-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMGWJYGVSOBAG-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of DL-homoserine (1.00 g, 8.39 mmol) in methanol (40 mL) was placed in an ice bath. Trimethylsilyl chloride (2.34 mL, 18.5 mmol) was added dropwise via syringe. The reaction mixture gradually became homogenous and was further stirred at rt for 14 h, concentrated by rotary evaporation, and further dried under high vacuum. The crude oil thus obtained was used for the next step without further purification. 1H NMR (300 MHz, CD3OD) δ 2.00-2.24 (m, 2H), 3.70-3.80 (m, 2H), 3.85 (s, 3H), 4.12-4.22 (m, 1H). m/z (ESI) 134 [C5H11NO3+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two

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